molecular formula C8H12NO5- B11716504 2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate

Cat. No.: B11716504
M. Wt: 202.18 g/mol
InChI Key: LCOQHVMIPOQRHJ-UHFFFAOYSA-M
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Description

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is an organic compound with a complex structure that includes an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate typically involves the reaction of 4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidine with acetic acid or its derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one
  • 4-(3-Hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one

Uniqueness

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is unique due to its specific oxazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound includes a trimethyl oxazolidine core which contributes to its biological activity. Its molecular weight is approximately 203.19 g/mol with specific computed properties such as:

PropertyValue
Molecular Weight203.19 g/mol
XLogP3-AA-0.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2

These properties suggest favorable interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with oxazolidinone structures often exhibit antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Antimicrobial Activity

Studies have shown that derivatives of oxazolidinones possess significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX). In vitro studies have indicated that related compounds can selectively inhibit COX-2 over COX-1, suggesting a potential pathway for therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.
  • Free Radical Scavenging : The hydroxyl groups in the structure may facilitate electron donation to neutralize free radicals.
  • Cell Signaling Modulation : Potential modulation of signaling pathways involved in inflammation and apoptosis has been observed with related oxazolidinone compounds.

Study on Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various oxazolidinone derivatives. The results indicated that compounds similar to this compound showed significant DPPH radical scavenging activity (IC50 values ranging from 20 to 50 µM), indicating strong potential as antioxidants .

Antimicrobial Evaluation

In another research effort assessing the antimicrobial efficacy of oxazolidinone derivatives against Gram-positive bacteria, it was found that certain structural modifications enhanced antibacterial activity significantly. Although direct data on this specific compound is scarce, it suggests a promising avenue for further investigation into its antimicrobial potential .

Properties

Molecular Formula

C8H12NO5-

Molecular Weight

202.18 g/mol

IUPAC Name

2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate

InChI

InChI=1S/C8H13NO5/c1-7(2)8(3,13)9(4-5(10)11)6(12)14-7/h13H,4H2,1-3H3,(H,10,11)/p-1

InChI Key

LCOQHVMIPOQRHJ-UHFFFAOYSA-M

Canonical SMILES

CC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)C

Origin of Product

United States

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